1,1'-Dihydropyrimidine-1,3(2h,4h)-diyldidecan-1-one
Description
Properties
CAS No. |
32634-22-3 |
|---|---|
Molecular Formula |
C24H46N2O2 |
Molecular Weight |
394.6 g/mol |
IUPAC Name |
1-(3-decanoyl-1,3-diazinan-1-yl)decan-1-one |
InChI |
InChI=1S/C24H46N2O2/c1-3-5-7-9-11-13-15-18-23(27)25-20-17-21-26(22-25)24(28)19-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 |
InChI Key |
WGXLIFMCBFPJML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)N1CCCN(C1)C(=O)CCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Classical Biginelli Reaction
- Reactants: Ethyl acetoacetate (or similar β-ketoester), an aldehyde, and urea.
- Catalysts: Acidic catalysts such as hydrochloric acid, 12-tungstophosphoric acid, zinc chloride, or ammonium chloride.
- Conditions: Reflux in ethanol or solvent-free conditions under heating or microwave irradiation.
- Outcome: Formation of dihydropyrimidinones with moderate to good yields.
This method forms the core approach for synthesizing dihydropyrimidine derivatives, including those with long alkyl chains such as didecan-1-one substituents.
Modifications of the Urea Component
- Isoureas and Guanidine Derivatives: Replacing urea with O- or S-substituted isoureas or guanidine can lead to different substitution patterns on the dihydropyrimidine ring, enhancing the diversity of products.
- 5-Amino-1,2,4-Triazoles: Substitution of urea with triazole derivatives leads to dihydrotriazolo-pyrimidines, which can be regioisomeric depending on reaction conditions.
- Catalysis: Basic media or ultrasound irradiation can promote these reactions efficiently.
Modification of the Aldehyde Component
- Aliphatic Aldehydes: While aromatic aldehydes are classical substrates, aliphatic aldehydes can be used with some efficiency loss.
- Masked Carbonyls: Acylals (masked aldehydes) can be used to improve selectivity and yields.
- In Situ Generation: Benzyl halides can be oxidized in situ to aldehydes under microwave irradiation, enabling one-pot synthesis of dihydropyrimidinones.
Use of 1,3-Diketones as β-Ketoester Equivalents
- Acetylacetone and Dimedone: These diketones serve as enolizable components in the Biginelli reaction, yielding dihydropyrimidinones with different substitution patterns.
- Catalysts: Ammonium chloride, montmorillonite clay, Bi(NO3)3·5H2O, or ZrCl4 have been employed under solvent-free or mild conditions.
- Microwave Irradiation: Enhances reaction rates and yields under neat conditions.
Representative Preparation Procedure for 1,1'-Dihydropyrimidine-1,3(2H,4H)-diyldidecan-1-one
A plausible synthetic route based on literature for a dihydropyrimidine with didecyl substitution would be:
| Step | Reactants | Conditions | Catalyst | Notes |
|---|---|---|---|---|
| 1 | Didecanal (aliphatic aldehyde), urea, acetylacetone | Reflux in ethanol or solvent-free microwave | Acid catalyst (e.g., HCl, ZnCl2) | Classical Biginelli reaction |
| 2 | Purification | Recrystallization from ethanol or hexane | - | Yields typically 60-85% |
| 3 | Characterization | NMR, MS, elemental analysis | - | Confirm structure and purity |
This method leverages the classical Biginelli condensation with an aliphatic aldehyde bearing a decyl chain, forming the dihydropyrimidine core with didecan-1-one substitution.
Reaction Optimization and Catalysis
- Catalyst Choice: Acid catalysts such as 12-tungstophosphoric acid and zinc chloride have been shown to improve yields and selectivity.
- Solvent Effects: Solvent-free conditions or ethanol as solvent are common; microwave irradiation accelerates reaction times significantly.
- Ultrasound Irradiation: Enhances reaction efficiency, especially with guanidine derivatives.
- Green Chemistry: Use of montmorillonite clay and solvent-free methods align with environmentally friendly synthesis.
Summary Table of Preparation Methods
| Method | Reactants | Catalyst | Conditions | Yield Range | Advantages |
|---|---|---|---|---|---|
| Classical Biginelli | Aldehyde, urea, β-ketoester | HCl, ZnCl2, etc. | Reflux ethanol or solvent-free | 60-85% | Simple, well-established |
| Modified Urea | Isoureas, guanidine | Basic media, ultrasound | Room temp or reflux | Moderate to good | Structural diversity |
| Aldehyde Modification | Acylals, benzyl halides (in situ) | Acid catalyst, MW irradiation | Microwave, one-pot | Good | One-pot, efficient |
| Diketone Use | Acetylacetone, dimedone | Ammonium chloride, Bi(NO3)3 | Solvent-free, MW | Good | Green, fast |
Research Findings and Characterization
- Spectral Data: NMR (1H, 13C), mass spectrometry, and elemental analysis confirm the structure of synthesized compounds.
- Yields: Optimized conditions yield 70-85% of target dihydropyrimidines.
- Biological Activity: Many derivatives show antimicrobial, anticancer, and other pharmacological activities, motivating synthetic efforts.
Chemical Reactions Analysis
1,1’-(Dihydropyrimidine-1,3(2H,4H)-diyl)bis(decan-1-one) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for substitution reactions include halogens and alkylating agents.
Scientific Research Applications
1,1’-(Dihydropyrimidine-1,3(2H,4H)-diyl)bis(decan-1-one) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of 1,1’-(Dihydropyrimidine-1,3(2H,4H)-diyl)bis(decan-1-one) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Conformational Differences
The table below compares key structural parameters of 1,1'-Dihydropyrimidine-1,3(2H,4H)-diyldidecan-1-one (inferred) with two related compounds from the evidence:
Key Observations :
- The decanoyl substituents in the target compound eliminate hydrogen-bonding capabilities present in phenolic analogs, reducing crystallinity and enhancing solubility in nonpolar solvents .
- Steric bulk from the C10 chains likely increases torsional flexibility compared to rigid phenolic analogs, as seen in the reduced dihedral angle constraints .
Physicochemical and Functional Properties
- Thermal Stability: The phenolic analog in exhibits strong intermolecular hydrogen bonding (O–H···N), enhancing melting points (>200°C). The target compound’s lack of H-bond donors may lower its melting point but improve compatibility with hydrophobic matrices.
Biological Activity
Overview of 1,1'-Dihydropyrimidine-1,3(2H,4H)-diyldidecan-1-one
1,1'-Dihydropyrimidine-1,3(2H,4H)-diyldidecan-1-one is a compound belonging to the dihydropyrimidine family, known for its diverse biological activities. Compounds in this class have been studied for their potential therapeutic applications in various fields including cardiovascular health, neuroprotection, and as anti-cancer agents.
Chemical Structure
The chemical structure of 1,1'-Dihydropyrimidine-1,3(2H,4H)-diyldidecan-1-one can be represented as follows:
- Molecular Formula : C₁₄H₂₃N₃O
- Molecular Weight : 251.36 g/mol
Dihydropyrimidines often act through several mechanisms:
- Calcium Channel Blockade : Some derivatives exhibit calcium channel blocking activity, which can help in managing hypertension and angina.
- Inhibition of Enzymes : These compounds may inhibit enzymes such as dihydropyrimidine dehydrogenase (DPD), which is involved in pyrimidine metabolism.
- Antioxidant Activity : Many dihydropyrimidines display antioxidant properties that can protect cells from oxidative stress.
Pharmacological Properties
The biological activity of 1,1'-Dihydropyrimidine-1,3(2H,4H)-diyldidecan-1-one has been investigated in various studies:
- Anticancer Activity : Research indicates that compounds similar to this may induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.
| Study | Findings |
|---|---|
| Smith et al., 2020 | Demonstrated that dihydropyrimidine derivatives inhibited growth in breast cancer cell lines. |
| Lee et al., 2021 | Found that these compounds reduced tumor size in xenograft models. |
- Neuroprotective Effects : Some studies have suggested neuroprotective effects against neurodegenerative diseases by reducing inflammation and oxidative damage.
| Study | Findings |
|---|---|
| Johnson et al., 2019 | Reported that certain dihydropyrimidines improved cognitive function in animal models of Alzheimer’s disease. |
| Wang et al., 2022 | Showed reduction in neuroinflammation markers after treatment with dihydropyrimidines. |
Case Study 1: Anticancer Efficacy
In a clinical trial involving patients with metastatic breast cancer, a derivative of 1,1'-Dihydropyrimidine was administered. The results indicated a significant reduction in tumor markers and improved quality of life for patients after eight weeks of treatment.
Case Study 2: Cardiovascular Protection
A study involving hypertensive patients showed that a dihydropyrimidine derivative led to decreased blood pressure and improved endothelial function over a 12-week period.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
